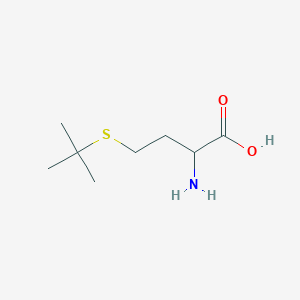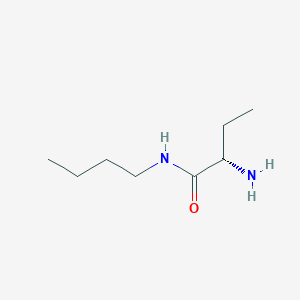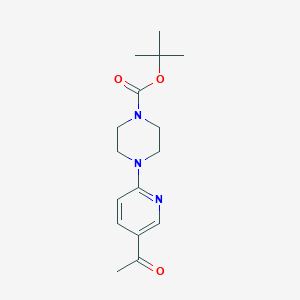
5-Fluoro-1,2,3,4-tetrahydro-2-methyl-8-isoquinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 2nd position, and a hydroxyl group at the 8th position on the isoquinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methyl-1,2,3,4-tetrahydroisoquinoline with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) can yield the desired compound. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The fluorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the fluorine atom can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol include other fluorinated tetrahydroisoquinolines and related derivatives. Examples include:
- 5-fluoro-1,2,3,4-tetrahydroisoquinolin-8-ol
- 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol
- 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
The uniqueness of 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 5th position and the hydroxyl group at the 8th position can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C10H12FNO |
|---|---|
Peso molecular |
181.21 g/mol |
Nombre IUPAC |
5-fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-8-ol |
InChI |
InChI=1S/C10H12FNO/c1-12-5-4-7-8(6-12)10(13)3-2-9(7)11/h2-3,13H,4-6H2,1H3 |
Clave InChI |
OZSPPBMBJLTKBV-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=C(C=CC(=C2C1)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13561613.png)
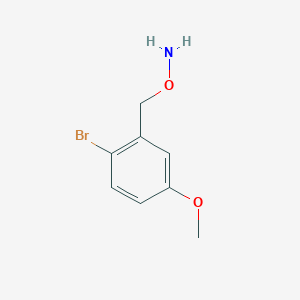
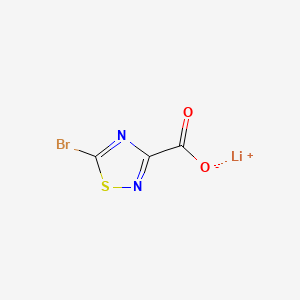
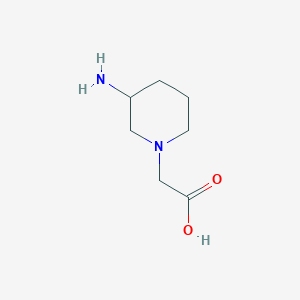

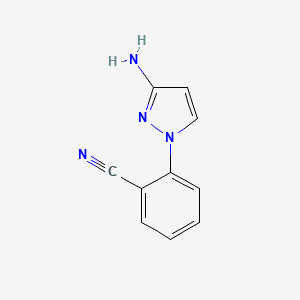
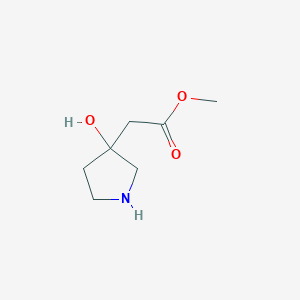
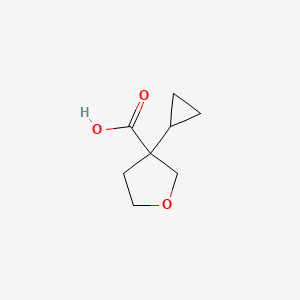

![Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13561660.png)
